The synthesis of 2-Iodo-NECA typically involves several key steps:
The synthesis can also involve coupling reactions with terminal alkynes to introduce functional groups that can enhance biological properties or facilitate further modifications .
The molecular formula for 2-Iodo-NECA is CHNOI. Its structure features a purine base (adenosine) with an ethylcarboxamide group at the 5' position and an iodine atom substituting at the 2 position. The presence of the iodine atom significantly influences its electronic properties and receptor affinity.
2-Iodo-NECA participates in various chemical reactions, primarily involving nucleophilic substitutions and coupling reactions. For instance:
These reactions are crucial for developing new derivatives with potentially improved pharmacological profiles .
The mechanism of action of 2-Iodo-NECA primarily involves its interaction with adenosine receptors, particularly the A3 receptor subtype. Upon binding, it activates intracellular signaling pathways that lead to various physiological effects, including:
Studies have shown that 2-Iodo-NECA exhibits potent agonistic effects on these receptors, making it a useful compound for studying receptor functions and potential therapeutic applications .
Quantitative analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized 2-Iodo-NECA .
2-Iodo-NECA has several significant applications in scientific research:
Its unique properties make it a valuable asset in both academic research settings and pharmaceutical development .
Adenosine-5′-N-ethylcarboxamide (NECA) emerged as a pivotal prototypical agonist following early adenosine receptor research. Its development addressed adenosine’s inherent limitations, including rapid deamination and non-selective receptor activation. NECA’s 5′-ethylcarboxamide modification significantly enhanced metabolic stability while retaining the core adenine-ribose structure necessary for receptor engagement [10]. Historically, NECA served as the chemical scaffold for exploring structure-activity relationships (SAR) across adenosine receptor subtypes (A~1~, A~2A~, A~2B~, A~3~). Medicinal chemists systematically modified its purine ring and ribose moiety to develop subtype-selective ligands, culminating in derivatives like 2-Iodo-NECA [10]. This evolution facilitated key discoveries in adenosine receptor pharmacology, including the identification of species-dependent ligand efficacy and the development of diagnostic radioligands [3] [9].
Table 1: Historical Milestones in NECA Derivative Development
| Year Range | Key Advancement | Impact on Receptor Research |
|---|---|---|
| 1980s | Introduction of NECA | Established broad adenosine receptor agonist scaffold |
| 1990s | Synthesis of 2-substituted NECA derivatives | Enabled SAR studies for A~2A~/A~3~ selectivity |
| 2000s | Development of 2-halo-NECA compounds | Provided intermediates for radioligand synthesis |
2-Iodo-NECA (chemical name: 5′-(N-ethylcarboxamido)-2-iodoadenosine) serves as a versatile synthetic intermediate due to the iodine atom’s reactivity in palladium-catalyzed cross-coupling reactions. The C2 position of adenosine derivatives is sterically accessible, allowing efficient modification via:
This synthetic utility is evidenced by the efficient conversion of 2-Iodo-NECA to potent agonists such as 2-(Hexyn-1-yl)-N~6~-methyladenosine (HEMADO), which exhibits nanomolar affinity at human A~3~ receptors [7] [9]. The iodine atom acts as a superior leaving group compared to chlorine or bromine in nucleophilic displacement reactions, enabling higher yields in nucleoside transformations [3].
Table 2: Synthetic Applications of 2-Iodo-NECA
| Reaction Type | Products Generated | Primary Receptor Target | Yield Range |
|---|---|---|---|
| Sonogashira coupling | 2-Alkynyl-NECA derivatives (e.g., HEMADO) | A~3~ adenosine receptor | 60-85% |
| Catalytic reduction | Deiodinated NECA | Pan-adenosine receptor | >90% |
| Radioiodination exchange | [¹²⁵I]I-APE | A~2A~ adenosine receptor | 70-78% |
Iodine substitution at the C2 position critically modulates adenosine receptor interactions through three key mechanisms:
Comparative binding studies demonstrate 2-Iodo-NECA’s enhanced affinity at A~3~ receptors (K~i~ = 1.1-11.8 nM) over A~1~ receptors (K~i~ > 150 nM), establishing its utility as a precursor for subtype-selective ligands [7] [9]. The iodine atom also enables photoaffinity labeling studies to map ligand-binding domains, leveraging its covalent bonding potential under UV irradiation [6].
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: